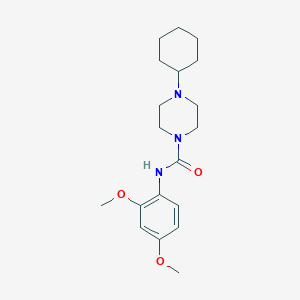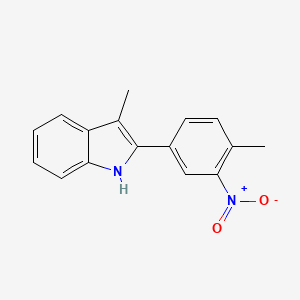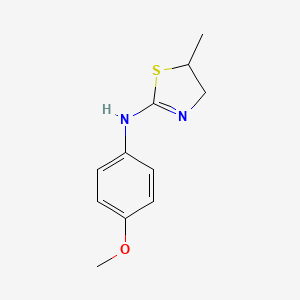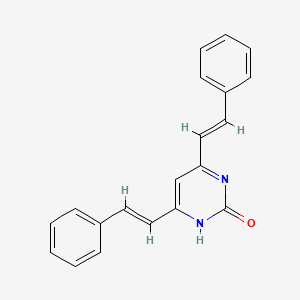![molecular formula C21H23F2NO2 B5381074 3-({3-[2-(2,6-difluorophenyl)ethyl]-1-piperidinyl}carbonyl)-2-methylphenol](/img/structure/B5381074.png)
3-({3-[2-(2,6-difluorophenyl)ethyl]-1-piperidinyl}carbonyl)-2-methylphenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-({3-[2-(2,6-difluorophenyl)ethyl]-1-piperidinyl}carbonyl)-2-methylphenol is a chemical compound that has been widely studied in scientific research due to its potential applications in the field of medicine. This compound is also known by its chemical name, TAK-875, and is a selective agonist of the G-protein coupled receptor, GPR40.
Mecanismo De Acción
TAK-875 works by selectively activating the GPR40 receptor, which is primarily expressed in pancreatic beta cells. When activated, the GPR40 receptor stimulates insulin secretion in response to glucose, leading to improved glucose tolerance and insulin sensitivity. TAK-875 has been shown to be a highly selective agonist of the GPR40 receptor, making it a potentially safer and more effective treatment for type 2 diabetes than current therapies.
Biochemical and Physiological Effects:
In addition to its effects on glucose tolerance and insulin sensitivity, TAK-875 has been shown to have a number of other biochemical and physiological effects. It has been shown to increase beta cell mass and improve pancreatic function in animal models, which could have implications for the treatment of other pancreatic disorders. TAK-875 has also been shown to have anti-inflammatory effects, which could be beneficial in the treatment of metabolic disorders associated with chronic inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of TAK-875 for lab experiments is its high selectivity for the GPR40 receptor. This makes it a useful tool for studying the role of this receptor in glucose and insulin regulation. However, one limitation of TAK-875 is its relatively short half-life, which can make it difficult to administer in animal models. In addition, the safety and efficacy of TAK-875 in humans is still being studied, which could limit its potential applications in the future.
Direcciones Futuras
There are a number of future directions for research on TAK-875. One area of interest is the potential use of TAK-875 in combination with other diabetes therapies to improve glucose control and reduce side effects. Another area of research is the potential use of TAK-875 in the treatment of other metabolic disorders, such as obesity and dyslipidemia. Additionally, further studies are needed to fully understand the safety and efficacy of TAK-875 in humans, which could have implications for its use in clinical settings.
Métodos De Síntesis
The synthesis of TAK-875 involves a series of chemical reactions that result in the formation of the final compound. The process begins with the reaction of 2,6-difluorobenzyl bromide with 3-piperidone to form 3-(2,6-difluorophenyl)-1-piperidinyl-2-propanone. This intermediate compound is then reacted with 2-methylphenol and triethylamine to form TAK-875. The synthesis of TAK-875 has been optimized to improve yield and purity, making it a viable compound for scientific research.
Aplicaciones Científicas De Investigación
TAK-875 has been studied extensively in scientific research due to its potential applications in the treatment of type 2 diabetes. It has been shown to improve glucose tolerance and insulin sensitivity in animal models, making it a promising candidate for the development of new diabetes treatments. In addition, TAK-875 has also been studied for its potential applications in the treatment of other metabolic disorders, such as obesity and dyslipidemia.
Propiedades
IUPAC Name |
[3-[2-(2,6-difluorophenyl)ethyl]piperidin-1-yl]-(3-hydroxy-2-methylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23F2NO2/c1-14-16(6-2-9-20(14)25)21(26)24-12-4-5-15(13-24)10-11-17-18(22)7-3-8-19(17)23/h2-3,6-9,15,25H,4-5,10-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLOKBSLOPOEJQL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1O)C(=O)N2CCCC(C2)CCC3=C(C=CC=C3F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23F2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-fluoro-4-[(2-oxo-1-oxa-3,7-diazaspiro[4.5]dec-7-yl)carbonyl]-2(1H)-quinolinone](/img/structure/B5380996.png)

![1-(1-phenylethyl)-1,2,3,5,6,7-hexahydro-4H-cyclopenta[b]pyridin-4-one](/img/structure/B5381011.png)
![[1-(2-ethoxyethyl)piperidin-3-yl][4-(methylthio)phenyl]methanone](/img/structure/B5381015.png)
![2-[(4-nitrophenoxy)methyl]-1,3-benzothiazole](/img/structure/B5381025.png)

![3-(pyrrolidin-1-ylcarbonyl)-1'-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1,4'-bipiperidine](/img/structure/B5381036.png)

![3-(2-furyl)-5-[(1-naphthylmethyl)thio]-4-phenyl-4H-1,2,4-triazole](/img/structure/B5381061.png)



![N-{1-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]ethyl}-3,4-dimethoxybenzamide](/img/structure/B5381093.png)